Zinc Gluconate

Description

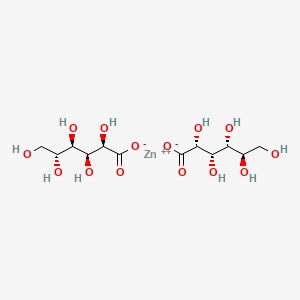

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDKBIGKVEYHS-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O14Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894125 | |

| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White granular solid; [MSDSonline] | |

| Record name | Zinc gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

moderately soluble | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Powder or granular | |

CAS No. |

4468-02-4 | |

| Record name | Zinc gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(D-gluconato-O1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WSN5SQ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Zinc Gluconate for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of zinc gluconate, tailored for research, development, and formulation applications. The document summarizes essential quantitative data, details relevant experimental protocols, and visualizes key workflows and biological pathways to facilitate a deeper understanding of this widely used zinc salt.

Core Physicochemical Properties

This compound is the zinc salt of gluconic acid, consisting of two gluconate anions for each zinc cation (Zn²⁺)[1][2]. It is a popular choice for nutritional supplements and pharmaceutical formulations due to its high bioavailability and solubility compared to inorganic zinc salts[3][4]. The following table summarizes its key physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | zinc; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [5] |

| CAS Number | 4468-02-4 | [6][7] |

| Molecular Formula | C₁₂H₂₂O₁₄Zn | [6][8][9] |

| Molecular Weight | 455.68 g/mol (anhydrous) | [2][7][8] |

| Appearance | White to off-white crystalline or granular powder. | [3][8][10] |

| Solubility | - Freely soluble in water (~19.3 g/100 mL at 20°C; 100 g/L).[8][10][11]- Practically insoluble in ethanol, chloroform, and ether.[3][8][10] | [3][8][10][11] |

| Melting Point | 172–175 °C. Note: Some sources report lower ranges (e.g., 120-130°C), which may reflect differences in hydration state or measurement conditions. | [6][8][12] |

| pH | 5.5–7.5 (in a 1 in 100 aqueous solution). | [7][13] |

| pKa (Strongest Acidic) | 3.39 (for the gluconic acid moiety). | [1][14] |

| Hygroscopicity | Reported as both hygroscopic and non-hygroscopic. This may depend on the specific crystalline form and manufacturing process. | [7][10][13] |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and formulation. It is generally stable under ambient conditions but is susceptible to degradation under heat, alkaline conditions, and light exposure.

Table 2: Stability of this compound

| Condition | Stability Profile | References |

| Thermal | Exhibits good thermal stability at room temperature. Decomposition may begin above 200°C, with loss of crystal water followed by further decomposition to zinc oxide, carbon dioxide, and water. | [8][15][16] |

| pH | Relatively stable in acidic to neutral solutions (pH 4–7). In alkaline conditions (high pH), zinc ions can precipitate as zinc hydroxide, reducing stability and efficacy. | [8] |

| Light | Demonstrates some sensitivity to light. Photochemical reactions can occur, potentially altering its structure and properties. Storage in the dark is recommended. | [8] |

| Compatibility | May undergo chemical reactions when in solution with strong oxidizing agents, reducing agents (like Vitamin C), or certain metal ions (e.g., iron, copper) through ion exchange. | [8][17] |

Experimental Protocols & Workflows

Accurate characterization of this compound relies on standardized experimental methods. Below are detailed protocols for key analytical tests commonly employed in a research or quality control setting.

Physicochemical Characterization Workflow

A logical workflow is essential for the comprehensive characterization of a drug substance like this compound. This process ensures that foundational properties are established before proceeding to more complex studies.

Caption: Logical workflow for the physicochemical characterization of this compound.

Assay: this compound Content by Complexometric Titration

This method determines the percentage of this compound by titrating the zinc(II) ions with ethylenediaminetetraacetic acid (EDTA).

-

Principle: EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with zinc ions. The endpoint of the titration is detected using an indicator that changes color when all zinc ions have been complexed by the EDTA.

-

Reagents and Equipment:

-

0.05 M Edetate Disodium (EDTA) volumetric solution (VS)

-

Ammonia-Ammonium Chloride Buffer TS

-

Eriochrome Black T indicator

-

Analytical balance

-

Burette, flasks, and standard laboratory glassware

-

-

Procedure:

-

Accurately weigh approximately 700 mg of the this compound sample.[18]

-

Dissolve the sample in 100 mL of purified water. Gentle heating may be applied if necessary.[10][18]

-

Add 5 mL of Ammonia-Ammonium Chloride Buffer TS to the solution.[10][18]

-

Add 0.1 mL of Eriochrome Black T indicator solution.[18]

-

Titrate the solution with 0.05 M EDTA VS until the solution color changes to a deep blue.[10][18]

-

-

Calculation: Each mL of 0.05 M EDTA VS is equivalent to 22.78 mg of C₁₂H₂₂O₁₄Zn.[10][18]

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

-

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solid in the supernatant is then measured.

-

Reagents and Equipment:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Constant temperature shaker/incubator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, Atomic Absorption Spectroscopy)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 20°C or 37°C).

-

Agitate the flask for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Withdraw a sample of the supernatant and clarify it by centrifugation or filtration to remove any undissolved solids.

-

Accurately dilute the clarified supernatant and analyze the concentration of this compound using a validated analytical method.

-

Role in Cellular Signaling

Beyond its nutritional role, zinc is a critical signaling molecule, acting as an intracellular second messenger that modulates numerous cellular pathways.[19][20][21] this compound, by delivering zinc ions, can directly influence these "zinc signals."

Zinc signaling complements and interacts with other major signaling systems, including calcium, redox, and phosphorylation pathways.[19][22][23] Dysregulation of zinc homeostasis is implicated in a variety of diseases.[20][21] In the immune system, zinc is essential for the proper function of virtually all immune cells.[24][25] It modulates signal transduction downstream of key receptors like Toll-like receptors (TLRs), which are crucial for the innate immune response.[26][27]

Zinc-Modulated TLR4 Signaling Pathway

The diagram below illustrates a simplified model of how an influx of intracellular zinc, as would be facilitated by this compound, can modulate the Toll-like Receptor 4 (TLR4) signaling pathway in an immune cell like a monocyte. Increased intracellular zinc can inhibit certain protein tyrosine phosphatases (PTPs), leading to an altered phosphorylation state of downstream signaling proteins and a modified cellular response.

Caption: Zinc ions modulating the TLR4 signaling pathway in an immune cell.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C12H22O14Zn | CID 443445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 4. ruipugroup.com [ruipugroup.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound BP EP USP CAS 4468-02-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. mubychem.net [mubychem.net]

- 8. ruipugroup.com [ruipugroup.com]

- 9. Chemical structure and physical properties of this compound Factory Sell Top Quality [biolyphar.com]

- 10. This compound | 4468-02-4 [chemicalbook.com]

- 11. This compound hydrate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. axiomchem.com [axiomchem.com]

- 13. wbcil.com [wbcil.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. STUDY OF THERMAL STABILITY OF this compound IN SOLID STATE BY DSC | Semantic Scholar [semanticscholar.org]

- 16. caod.oriprobe.com [caod.oriprobe.com]

- 17. This compound(4468-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. This compound [drugfuture.com]

- 19. [PDF] Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” | Semantic Scholar [semanticscholar.org]

- 20. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Mechanism of Action of Zinc Gluconate

Abstract

Zinc is an essential trace element crucial for a myriad of biological processes, acting as a structural component for thousands of proteins and a catalytic cofactor for hundreds of enzymes.[1][2] this compound, a widely used nutritional supplement, serves as a bioavailable source of zinc. At the cellular level, the biological effects of this compound are mediated by the zinc ion (Zn²⁺), which functions as a dynamic signaling molecule, modulating numerous cellular pathways and processes. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of action of zinc, with a focus on its role as an intracellular second messenger, its modulation of key signaling cascades such as NF-κB and MAPK, its direct interaction with ion channels, and its inhibitory effects on various enzymes. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways to offer a comprehensive resource for the scientific community.

Introduction: The Role of Zinc in Cellular Physiology

Zinc is indispensable for cellular function, participating in everything from DNA synthesis and cell division to immune response and wound healing.[2] Its functions can be broadly categorized into three roles:

-

Catalytic Role: Over 200 enzymes require zinc for their catalytic activity.[2]

-

Structural Role: Zinc ions are critical for maintaining the structural integrity of a vast number of proteins, including many transcription factors with "zinc finger" domains.[3]

-

Regulatory Role: Emerging evidence has established Zn²⁺ as a novel intracellular second messenger, akin to Ca²⁺, capable of transducing extracellular stimuli into intracellular signaling events.[4][5][6]

This compound dissociates to provide Zn²⁺ ions, which are then available to participate in these cellular processes. The homeostasis of intracellular zinc is tightly regulated by a complex network of transporters and binding proteins, ensuring that zinc concentrations are precisely controlled to facilitate signaling without inducing toxicity.[7][8][9]

Cellular Zinc Homeostasis: The Foundation of Zinc Signaling

The concentration of "free" labile zinc in the cytoplasm is maintained at very low levels (picomolar to nanomolar), while total cellular zinc is much higher.[4][8] This steep gradient is managed by two main families of zinc transporters and metallothioneins:

-

ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters are generally responsible for increasing cytosolic zinc by transporting it into the cytoplasm from the extracellular space or from intracellular organelles.[10]

-

ZnT (Zinc Transporter) Family (SLC30A): These transporters decrease cytosolic zinc by moving it out of the cytoplasm, either into intracellular compartments (like the endoplasmic reticulum or vesicles) or across the plasma membrane to the extracellular space.[10]

-

Metallothioneins (MTs): These are cysteine-rich proteins that act as a primary intracellular zinc buffer, binding excess zinc ions and releasing them when needed.[11]

This intricate system allows for the generation of transient, localized increases in free zinc concentration—known as "zinc signals" or "zinc waves"—in response to external stimuli.[4][5][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zinc is a novel intracellular second messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Zinc is a novel intracellular second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

Bioavailability and absorption pathways of zinc gluconate in vivo

An In-Depth Technical Guide to the Bioavailability and Absorption Pathways of Zinc Gluconate In Vivo

This technical guide provides a comprehensive overview of the in vivo bioavailability and absorption pathways of this compound. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the pharmacokinetics, absorption mechanisms, and experimental considerations for this widely used zinc salt.

Introduction

Zinc is an essential trace element crucial for a myriad of physiological functions, including enzymatic activity, immune response, and protein synthesis.[1] Zinc supplementation is often necessary to address deficiencies, and this compound is a common and effective form used in dietary supplements.[1][2] Understanding its bioavailability—the fraction of the administered dose that reaches systemic circulation—and its absorption pathways is fundamental for the development of effective zinc supplementation strategies. This guide synthesizes key findings from in vivo studies to provide a detailed technical resource.

Quantitative Bioavailability Data

The bioavailability of this compound has been evaluated in several human clinical trials, often in comparison with other zinc salts. The data consistently demonstrates that this compound is a highly bioavailable form of zinc, significantly more so than zinc oxide.[1][3][4][5][6]

Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Zinc Oxide

| Parameter | This compound (20 mg elemental Zn) | Zinc Oxide (17.4 mg elemental Zn) | Relative Difference | p-value | Reference |

| Cmax | - | - | 18.3% higher | < 0.05 | [3][4][5][6] |

| AUC0-24h | - | - | 8.1% higher | < 0.05 | [3][4][5][6] |

| tmax | No significant difference | No significant difference | - | - | [3][4][5][6] |

Cmax: Maximum plasma concentration; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; tmax: Time to reach maximum plasma concentration.

Table 2: Fractional Zinc Absorption from Different Zinc Salts

| Zinc Salt (10 mg elemental Zn) | Median Fractional Absorption (%) | p-value (vs. Zinc Oxide) | Reference |

| This compound | 60.9 | < 0.01 | [1] |

| Zinc Citrate | 61.3 | < 0.01 | [1] |

| Zinc Oxide | 49.9 | - | [1] |

Studies have also compared this compound to zinc glycinate, with some evidence suggesting that zinc glycinate may have even higher bioavailability.[1] However, results can be mixed depending on the study design and parameters measured.[1] In vitro studies have shown the relative bioaccessibility of zinc from gluconate to be between 4.48% and 6.19%.[7]

Intestinal Absorption Pathways of Zinc

The absorption of zinc primarily occurs in the small intestine, specifically the duodenum and jejunum, through a carrier-mediated process.[8][9] The general mechanism involves the transport of zinc ions from the intestinal lumen, across the enterocyte, and into the bloodstream. This process is tightly regulated by a network of zinc transporter proteins.

Two main families of zinc transporters are crucial for intestinal zinc absorption:

-

ZIP (Zrt- and Irt-like Protein) family (SLC39A): These transporters are responsible for increasing cytosolic zinc concentrations by transporting zinc into the cytoplasm from the extracellular space or intracellular organelles.[10][11][12][13][14][15] ZIP4 is a key transporter located on the apical membrane of enterocytes, facilitating the uptake of zinc from the intestinal lumen.[9][10]

-

ZnT (Zinc Transporter) family (SLC30A): These transporters decrease cytosolic zinc levels by exporting zinc out of the cell or into intracellular compartments.[10][11][12][13][14] ZnT1 , located on the basolateral membrane of enterocytes, is responsible for exporting zinc from the enterocyte into the portal circulation.[9][10]

The following diagram illustrates the primary pathway for intestinal zinc absorption:

Experimental Protocols for Bioavailability Studies

The assessment of this compound bioavailability in vivo typically involves randomized, crossover clinical trials. Below are detailed methodologies from key studies.

-

Subjects: 12 healthy male volunteers, aged 21-31 years.[4][5][6]

-

Intervention:

-

Washout Period: A minimum of 14 days between treatment periods.[4][5][6]

-

Sample Collection: Blood samples were collected at various time points to determine zinc plasma concentrations.

-

Analytical Method: Zinc plasma concentrations were measured using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[4][5][6]

-

Pharmacokinetic Analysis: Cmax, AUC0-24h, and tmax were calculated and compared between the two zinc formulations.

-

Study Design: A crossover study.[1]

-

Subjects: 15 healthy adults.[1]

-

Intervention:

-

Oral administration of 10 mg of elemental zinc from zinc citrate, this compound, and zinc oxide.

-

-

Methodology: Utilized 67Zn and 70Zn as dual isotopic tracers to determine the fractional absorption of zinc.[7]

-

Outcome Measure: The median fractional absorption of zinc from each salt was compared.

The following diagram outlines a general experimental workflow for a human zinc bioavailability study:

Analytical Methods for Zinc Quantification

Accurate quantification of zinc in biological matrices is critical for bioavailability studies. Several instrumental methods are commonly employed:

-

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): A robust technique used for the determination of zinc in blood, urine, and tissue samples.[16][17] It offers good sensitivity and is widely used in clinical pharmacology studies.[4][5][6]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method provides higher sensitivity than ICP-AES and is suitable for measuring trace levels of zinc in various biological samples, including milk and brain tissue.[16][17][18]

-

Atomic Absorption Spectrometry (AAS): A common and straightforward technique for routine analysis of zinc in biological samples like blood, bone, and hair.[16][17][18] Graphite furnace AAS (GF-AAS) offers enhanced sensitivity for samples with very low zinc concentrations.[16][17]

Table 3: Comparison of Analytical Methods for Zinc Quantification

| Method | Principle | Common Samples | Key Advantages |

| ICP-AES | Emission of photons from atoms in plasma | Blood, urine, tissues | Robust, widely available |

| ICP-MS | Mass-to-charge ratio of ions | Milk, brain tissue, blood | High sensitivity, isotopic analysis |

| AAS | Absorption of light by free atoms | Blood, bone, hair, urine | Simple, cost-effective |

Signaling and Regulatory Aspects

Zinc itself acts as a signaling molecule, and its homeostasis is tightly regulated.[12][19][20] The expression and activity of zinc transporters like ZIP4 and ZnT1 are modulated by cellular zinc status, ensuring that zinc absorption is adjusted according to the body's needs.[9][21] In states of zinc deficiency, the expression of ZIP4 is upregulated to increase zinc uptake from the diet. Conversely, under conditions of zinc sufficiency, ZIP4 is endocytosed and degraded to prevent excessive zinc absorption.[9] This homeostatic regulation is a key consideration in the design and interpretation of zinc bioavailability studies.

The following diagram illustrates the regulatory relationship between cellular zinc status and the expression of key intestinal zinc transporters:

Conclusion

This compound is a highly bioavailable oral form of zinc, demonstrating superior absorption compared to inorganic forms like zinc oxide. Its absorption is a complex, regulated process mediated by the coordinated action of ZIP and ZnT transporters in the small intestine. For researchers and drug development professionals, a thorough understanding of these absorption pathways, coupled with robust experimental design and sensitive analytical methods, is essential for accurately evaluating the efficacy of zinc supplementation strategies and developing new formulations with optimized bioavailability. The data and protocols presented in this guide provide a foundational resource for advancing research and development in this critical area of nutrition and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of zinc from this compound: a comparison with zinc oxide in healthy men. | Semantic Scholar [semanticscholar.org]

- 4. The pharmacokinetics of zinc from this compound: a comparison with zinc oxide in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of zinc from this compound: a comparison with zinc oxide in healthy men. (2005) | Martin Siepmann | 21 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]

- 10. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging role of zinc transporters in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The SLC30 family of zinc transporters – A review of current understanding of their biological and pathophysiological roles [escholarship.org]

- 15. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 19. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

- 21. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Toxicological Profile and Cytotoxicity of Zinc Gluconate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro toxicological profile of zinc gluconate, focusing on its cytotoxicity, underlying mechanisms, and genotoxic potential. The information is curated from recent scientific literature to support research and development activities.

Executive Summary

Zinc is an essential trace element, but its salts, including this compound, can exhibit toxicity at elevated concentrations. In vitro studies are crucial for elucidating the dose-dependent effects and cellular mechanisms of this toxicity. This document summarizes key findings on this compound's effects on cell viability, its role in inducing oxidative stress, depleting cellular energy, and activating specific cell death pathways such as pyroptosis. Genotoxicity data is also presented. Detailed experimental protocols and visual diagrams of key pathways are provided to facilitate the replication and extension of these findings.

Cytotoxicity Profile of this compound

This compound demonstrates a dose-dependent cytotoxic effect across various cell lines. The toxicity is influenced by the concentration, exposure duration, and the specific cell type.[1][2] Compared to other zinc salts, this compound is often categorized as having moderate cytotoxicity.[2]

Table 1: Summary of this compound Cytotoxicity in In Vitro Models

| Cell Line | Concentration Range | Key Quantitative Findings | Cell Death Mechanism | Reference |

|---|---|---|---|---|

| Odora (Rat Olfactory Neurons) | 100 - 200 µM | Significant decrease in cell viability at 200 µM. | Pyroptosis, ATP Depletion | [1][3][4] |

| PC12 (Rat Neuronal Cells) | 0.05 - 0.3 mM (50 - 300 µM) | Significant cell death preceded by decreased GSH and ATP levels at 0.1-0.3 mM. | Apoptosis and Necrosis | [2] |

| IPEC-J2 (Porcine Intestinal Epithelial) | 30 - 300 µM | Decreased cell proliferation at higher concentrations. | Oxidative Stress, Energy Depletion | [1] |

| Eukaryotic Cells (General) | 12 - 60 mM | Increased micronuclei at 12 mM; increased apoptosis at 30 mM; increased necrosis at 60 mM. | Apoptosis, Necrosis |[5] |

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are multifactorial, involving the induction of oxidative stress, disruption of cellular energy metabolism, and the activation of programmed cell death pathways.[1][4]

Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress.[1][4] In Odora cells, this was followed by a recovery, suggesting the activation of antioxidant responses, such as the utilization of glutathione (GSH).[4] However, persistent oxidative stress can overwhelm cellular defenses, leading to damage to lipids, proteins, and DNA.[6]

ATP Depletion

A significant and persistent decrease in cellular ATP levels is a key mechanism of this compound toxicity.[1][3][4] This energy depletion was observed in both olfactory neurons and PC12 cells following exposure.[2][3] The loss of ATP can impair essential cellular functions and contribute to cell death.

Programmed Cell Death Pathways

This compound can trigger distinct programmed cell death pathways depending on the cell type and concentration.

-

Pyroptosis: In olfactory neurons, this compound exposure leads to inflammasome-mediated cell death, known as pyroptosis.[1][3][4] This is evidenced by the time-dependent increase in the levels of NLRP3 and the inflammatory cytokine IL-1β.[1][3] Inhibition of caspase-1, a key enzyme in this pathway, was shown to decrease zinc-induced cell death.[1]

-

Apoptosis and Necrosis: At high concentrations, this compound can induce apoptosis and necrosis.[2][5] In one study, a 30 mM concentration primarily led to apoptosis, while a higher 60 mM concentration resulted in a marked increase in necrosis.[5] This suggests a dose-dependent switch in the cell death mechanism from a controlled, programmed process to an abrupt, unregulated one.

Genotoxicity Profile

The genotoxic potential of a this compound-based formulation has been evaluated using in vitro assays. These tests assess the ability of a substance to damage the genetic material of cells.

Table 2: Summary of this compound Genotoxicity Data

| Assay Type | Test System | Concentration | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98 | 30 - 60 mM | Mutagenic (in the absence of metabolic activation, -S9). | [5][7] |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA97, TA100, TA102, TA104 | Up to 60 mM | Non-mutagenic. | [7] |

| Micronucleus Test | Eukaryotic Cells | 12 mM | Clastogenic/Aneugenic (Increased rate of micronuclei formation). |[5] |

The results indicate that the formulation has mutagenic potential in the TA98 strain, which detects frameshift mutations.[7] Furthermore, it showed clastogenic or aneugenic effects at 12 mM, suggesting it can cause chromosome breaks or interfere with chromosome segregation.[5] It is recommended that the optimal safe dose should be below 6 mM, where no mutagenicity or genotoxicity was observed.[5][7][8]

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cytotoxicity. Below are protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the untreated control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures intracellular ROS levels.

-

Cell Culture and Treatment: Seed and treat cells with this compound as described in the cell viability protocol.

-

Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Analysis: Normalize the fluorescence of treated cells to that of control cells to determine the fold increase in ROS.

Western Blot for Protein Expression

This technique is used to detect specific proteins (e.g., NLRP3, IL-1β).

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-NLRP3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualizations: Pathways and Workflows

Diagram 1: General Workflow for In Vitro Cytotoxicity Assessment

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.

Diagram 2: this compound-Induced Pyroptosis Signaling Pathway

Caption: The proposed signaling pathway for this compound-induced pyroptosis in neurons.

Diagram 3: Logical Relationships of Toxicological Endpoints

Caption: A logic diagram illustrating the relationships between key toxicological endpoints.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic studies of the toxicity of this compound in the olfactory neuronal cell line Odora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic studies of the toxicity of this compound in the olfactory neuronal cell line Odora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Toxicological Evaluation of a this compound-Based Chemical Sterilant Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and Toxicological Evaluation of a this compound-Based Chemical Sterilant Using In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Zinc Gluconate on Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of zinc gluconate in modulating the activity of key enzymes. Zinc, an essential trace element, is a critical cofactor for over 300 enzymes and is integral to a vast array of physiological processes. This compound, a widely used and bioavailable salt of zinc, serves as a crucial source of zinc ions that directly and indirectly influence enzymatic reactions. This document will delve into the mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Concepts: Zinc as an Enzymatic Modulator

Zinc ions (Zn²⁺) modulate enzymatic activity through several primary mechanisms:

-

Catalytic Role: Zinc ions can directly participate in the catalytic process. Positioned in the active site of metalloenzymes, they can act as a Lewis acid to polarize substrates, stabilize transition states, and facilitate nucleophilic attack.

-

Structural Role: Zinc is essential for maintaining the tertiary and quaternary structure of many proteins. Zinc finger motifs, for instance, are critical for the structure of numerous transcription factors and enzymes, and the binding of zinc stabilizes these domains, ensuring proper protein folding and function.

-

Regulatory Role: Beyond its catalytic and structural functions, zinc can act as an allosteric modulator, binding to sites distinct from the active site to either activate or inhibit enzymatic activity. Intracellular fluctuations in free zinc concentrations, often referred to as "zinc signals," can trigger or modulate signaling cascades by altering the activity of specific enzymes within these pathways.

This compound, upon dissociation, releases zinc ions which then exert these modulatory effects. The gluconate moiety enhances the bioavailability of zinc, making it an effective delivery vehicle for this essential mineral.[1]

Modulation of Specific Enzyme Families

This section details the effects of zinc on three key enzyme families: Matrix Metalloproteinases (MMPs), Alkaline Phosphatase (ALP), and Angiotensin-Converting Enzyme (ACE). While specific kinetic data for this compound is limited in publicly available literature, the information presented for zinc ions is indicative of the effects expected from this compound.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their activity is implicated in both normal physiological processes and pathological conditions.

Mechanism of Modulation: Zinc is a catalytic cofactor for MMPs, being essential for their enzymatic activity. However, the relationship is complex; while necessary for function, high concentrations of zinc have been shown to be inhibitory.[2][3] The inhibitory effect of high zinc concentrations may be due to binding at a secondary, lower-affinity site on the enzyme, which allosterically alters the active site conformation.

Quantitative Data: Specific IC50 or Ki values for this compound's effect on MMPs are not readily available. The inhibitory impact of zinc is dependent on the specific MMP, the substrate, and the experimental conditions. One study noted that 15 µM of zinc sulfate (ZnSO₄) inhibited MMP-2 by 52%.[4] Another study found that various zinc-binding groups attached to an inhibitor backbone resulted in IC50 values for MMP-13 in the range of 4–20 µM.[5]

| Enzyme Family | Modulator | Effect | Quantitative Data (IC50/Ki) | Reference |

| Matrix Metalloproteinases | Zinc Ions | Cofactor / Inhibitor (at high concentrations) | Not available for this compound. 15 µM ZnSO₄ inhibits MMP-2 by 52%. | [2][3][4] |

Alkaline Phosphatase (ALP)

Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from various molecules. It is a zinc-containing metalloenzyme, and its activity is a key indicator of bone formation and liver function.

Mechanism of Modulation: Zinc is an essential cofactor for ALP activity. The enzyme can become inactivated at low pH, and the addition of zinc ions can rapidly reactivate it.[6][7] Studies suggest that zinc has a direct stabilizing effect on the enzyme.[8] For maximal activation, both magnesium (Mg²⁺) and low concentrations of zinc are often required, while high concentrations of zinc (above 0.1 mM) can be inhibitory.[9]

Quantitative Data: Specific activation constants for this compound are not well-documented. One study found that oral administration of 50 mg of zinc as this compound for 12 weeks significantly increased total ALP and bone-specific ALP activity in healthy men.[10] In vitro studies have shown a dose-dependent increase in ALP activity with the addition of zinc.[8]

| Enzyme | Modulator | Effect | Quantitative Data (Activation) | Reference |

| Alkaline Phosphatase | Zinc Ions | Activator / Stabilizer | Not available for this compound. Oral supplementation (50mg zinc as gluconate) increases ALP activity. | [6][7][8][9][10] |

Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II.

Mechanism of Modulation: ACE is a zinc-dependent metalloenzyme, with a zinc ion at its active site being essential for catalysis.[11][12] Chelating agents that remove this zinc ion lead to the inactivation of the enzyme. While essential for activity, excess zinc concentrations (>10 µM) have been shown to inhibit the activity of the related enzyme ACE2.[13]

Quantitative Data: Specific IC50 or Ki values for this compound as an ACE inhibitor are not available. The dissociation constant (Kd) for zinc from ACE has been measured to be approximately 6.4 x 10⁻¹⁰ M, indicating a very high affinity.[12]

| Enzyme | Modulator | Effect | Quantitative Data (Inhibition) | Reference |

| Angiotensin-Converting Enzyme | Zinc Ions | Cofactor / Inhibitor (at high concentrations) | Not available for this compound. Excess zinc (>10 µM) can inhibit ACE2. | [11][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of zinc's role in enzymatic activity.

Matrix Metalloproteinase (MMP) Activity Assay

This protocol is a general method for determining MMP activity using a fluorogenic substrate.

Materials:

-

Purified MMP enzyme or cell lysate/supernatant containing MMPs

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Inhibitor solution (e.g., this compound at various concentrations)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the MMP substrate in DMSO and dilute to the working concentration in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of the MMP solution to each well.

-

Add 25 µL of the this compound dilutions or Assay Buffer (for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the MMP substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Alkaline Phosphatase (ALP) Activity Assay

This protocol describes a colorimetric assay for ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

ALP enzyme solution or biological sample

-

pNPP substrate solution (e.g., 10 mg/mL in diethanolamine buffer)

-

Diethanolamine Buffer: 1.0 M diethanolamine, 0.5 mM MgCl₂, pH 9.8

-

Stop Solution: 3 M NaOH

-

This compound solution (for activation studies)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in deionized water.

-

In a 96-well plate, add 50 µL of the ALP sample to each well.

-

Add 50 µL of the this compound dilutions or deionized water (for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 100 µL of the pNPP substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well.

-

Measure the absorbance at 405 nm.

-

To determine the activation kinetics, plot the reaction rate (change in absorbance per unit time) against the this compound concentration.

Angiotensin-Converting Enzyme (ACE) Activity Assay

This protocol outlines a fluorometric assay for ACE activity using a quenched fluorescent substrate.

Materials:

-

ACE enzyme solution

-

Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl

-

Inhibitor solution (e.g., this compound at various concentrations)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the ACE substrate in a suitable solvent and dilute to the working concentration in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 40 µL of the ACE solution to each well.

-

Add 20 µL of the this compound dilutions or Assay Buffer (for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the ACE substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) kinetically for 30 minutes at 37°C.

-

Calculate the initial reaction velocity (V) from the linear phase of the reaction.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Zinc ions released from this compound can act as intracellular signaling molecules, influencing various pathways that regulate enzymatic activity.

Zinc-Mediated Signaling Pathways

Zinc can modulate several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and PI3K/Akt pathways.[14][15][16] These pathways are central to cellular processes such as proliferation, inflammation, and survival, and their modulation by zinc can have profound effects on enzymatic activity at the transcriptional and post-translational levels.

Experimental Workflow for Studying Enzyme Inhibition

The following diagram illustrates a typical workflow for investigating the inhibitory effects of this compound on a target enzyme.

Logical Relationship of Zinc's Dual Role in MMP Activity

This diagram illustrates the concentration-dependent dual role of zinc in modulating MMP activity.

Conclusion

This compound serves as a vital source of zinc ions, which are indispensable for the catalytic activity and structural integrity of a multitude of enzymes. The modulatory effects of zinc are complex and often concentration-dependent, acting as an essential cofactor at physiological concentrations and potentially as an inhibitor at higher levels for certain enzymes like MMPs. Furthermore, zinc acts as a signaling molecule, influencing major intracellular pathways that regulate the expression and activity of various enzymes. While the direct quantitative kinetic data for this compound is not extensively documented, the established roles of zinc ions provide a strong foundation for understanding its impact on enzymatic function. Further research focusing on the specific kinetics of this compound with purified enzymes is warranted to provide a more precise quantitative understanding for drug development and therapeutic applications.

References

- 1. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of zinc treatment on matrix metalloproteinases: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zinc-Binding Groups Modulate Selective Inhibition of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chicken intestinal alkaline phosphatase. I. The kinetics and thermodynamics of reversible inactivation. 2. Reactivation by zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orally Administered this compound Induces Tight Junctional Remodeling and Reduces Passive Transmucosal Permeability Across Human Intestine in a Patient-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The functional role of zinc in angiotensin converting enzyme: implications for the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The binding of zinc to angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term zinc deprivation accelerates rat vascular smooth muscle cell proliferation involving the down-regulation of JNK1/2 expression in MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zinc promotes proliferation and activation of myogenic cells via the PI3K/Akt and ERK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinc Gluconate and Its Role in Mitigating Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which zinc gluconate mitigates cellular oxidative stress. It consolidates key findings on its influence on critical signaling pathways, presents quantitative data from relevant studies, and outlines detailed experimental protocols for assessing these effects.

Executive Summary

Zinc is an essential trace element that plays a pivotal role in maintaining cellular homeostasis and protecting against oxidative damage. This compound, a widely used zinc salt, serves as an effective donor of this crucial ion. This document elucidates the intricate mechanisms by which zinc modulates cellular redox balance. Primarily, zinc acts as a critical cofactor for antioxidant enzymes, induces the expression of cytoprotective proteins like metallothioneins, and modulates signaling pathways that govern the cellular antioxidant response. This guide will explore the Nrf2, MTF-1, and NF-κB signaling pathways, providing a comprehensive overview for researchers in the field.

Quantitative Effects of Zinc Supplementation on Oxidative Stress Markers

Zinc supplementation has been shown to quantitatively impact various biomarkers of oxidative stress. The following tables summarize key findings from studies investigating the effects of zinc on antioxidant enzyme activity, gene expression, and levels of oxidative damage products.

Table 1: Effect of this compound Supplementation on Superoxide Dismutase (SOD)

| Parameter | Treatment Group (50 mg this compound daily for 8 weeks) | Control Group (Placebo) | P-value | Reference |

| SOD Gene Expression | Increased | No significant change | < 0.01 | [1] |

| SOD Enzyme Activity | Increased | No significant change | < 0.01 | [1] |

Table 2: Effect of Zinc Supplementation on Glutathione (GSH) Metabolism

| Parameter | Condition | Effect of Zinc Supplementation | Reference |

| Glutathione (GSH) Levels | Salt-stressed soybean plants | Increased by 37% with combined seed priming and foliar spray | [2] |

| Glutathione Disulfide (GSSG) Levels | Salt-stressed soybean plants | Decreased by 29% with combined seed priming and foliar spray | [2] |

| GSH/GSSG Ratio | Salt-stressed soybean plants | Increased by 94% with combined seed priming and foliar spray | [2] |

| Glutathione (GSH) Concentration | Cis-platin treated mice (140 mg/kg & 180 mg/kg ZG) | Significantly increased in whole blood | [3] |

Table 3: Effect of Zinc Supplementation on Markers of Oxidative Damage

| Marker | Condition | Effect of Zinc Supplementation | Reference |

| Malondialdehyde (MDA) | Cis-platin treated mice (140 mg/kg & 180 mg/kg ZG) | Significantly decreased in whole blood and renal tissue | [3] |

| Reactive Oxygen Species (ROS) | General | Reduces ROS and lipid peroxidation products | [4] |

| 8-hydroxydeoxyguanosine (8-OHdG) | Healthy young adults | Decreased in plasma | [5] |

| 4-hydroxyalkenals (HAE) | Healthy young adults | Decreased in plasma | [5] |

Core Signaling Pathways Modulated by Zinc

Zinc exerts its antioxidant effects through the modulation of several key signaling pathways. These pathways regulate the expression of a wide array of genes involved in the antioxidant defense system.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of inducers like zinc, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant genes.[6][7] Zinc can activate the Nrf2 pathway by modifying the conformation of Keap1 and inhibiting glycogen synthase kinase 3β (GSK3β), which is a negative regulator of Nrf2.[6][8]

The MTF-1 and Metallothionein (MT) System

Metal-responsive transcription factor-1 (MTF-1) is a key sensor of intracellular free zinc levels.[9] An increase in intracellular zinc, as supplied by this compound, leads to the activation of MTF-1. Activated MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of target genes, most notably the metallothionein (MT) genes.[10] Metallothioneins are cysteine-rich proteins that can directly scavenge reactive oxygen species (ROS) and sequester pro-oxidant metals like copper and iron.[11][12][13]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that can be activated by oxidative stress.[5] Chronic inflammation is a significant contributor to oxidative stress. Zinc has been shown to inhibit the activation of NF-κB.[14] This is partly achieved through the induction of A20, a zinc-finger protein that acts as a negative regulator of the NF-κB signaling pathway.[5][14] By suppressing NF-κB, zinc reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby mitigating oxidative stress.[5][15]

Involvement of MAP Kinase Pathways

Mitogen-activated protein (MAP) kinase pathways, including the extracellular signal-regulated kinase (ERK), are also influenced by zinc levels.[6] Zinc can trigger the activation of kinases like ERK1/2, which can in turn phosphorylate and facilitate the nuclear translocation of Nrf2, thereby contributing to the antioxidant response.[8] However, it is also noted that excessive intracellular zinc can lead to sustained ERK1/2 activation, which may contribute to cell death under certain oxidative stress conditions.[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on cellular oxidative stress.

Measurement of Reactive Oxygen Species (ROS)

Principle: The dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Loading with DCFDA: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Add fresh PBS or cell culture medium to the wells.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Quantification of Lipid Peroxidation (Malondialdehyde - MDA)

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.

Protocol:

-

Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization.

-

TBARS Reaction: To a defined volume of the sample supernatant, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Incubation: Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Spectrophotometric Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Calculation: Calculate the MDA concentration using a standard curve generated with an MDA standard. Express the results as nmol of MDA per mg of protein.

Measurement of Glutathione (GSH) Levels

Principle: The total glutathione (GSH and GSSG) content can be measured using a kinetic assay in which catalytic amounts of GSH cause a continuous reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by glutathione reductase and NADPH. The rate of formation of the product, 5-thio-2-nitrobenzoic acid (TNB), is proportional to the glutathione concentration.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay. Deproteinize the samples, for instance, by adding metaphosphoric acid, to prevent interference from protein thiols.

-

Assay Reaction: In a 96-well plate, add the deproteinized sample, DTNB solution, and glutathione reductase in a suitable buffer.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation: Determine the glutathione concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Experimental Workflow for Investigating Zinc's Effect on Nrf2 Activation

References

- 1. Effects of zinc supplementation on superoxide dismutase activity and gene expression, and metabolic parameters in overweight type 2 diabetes patients: A randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of this compound on nephrotoxicity and glutathione metabolism disorder induced by cis-platin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ruipugroup.com [ruipugroup.com]

- 5. Zinc is an Antioxidant and Anti-Inflammatory Agent: Its Role in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Interactions between zinc and NRF2 in vascular redox signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zinc and Oxidative Stress: Current Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zinc, antioxidant systems and metallothionein in metal mediated-apoptosis: biochemical and cytochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Zinc and Oxidative Stress: Current Mechanisms [mdpi.com]

- 16. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Interactions of Zinc Gluconate with Cell Membrane Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element vital for a vast array of physiological processes, including enzymatic activity, immune function, and cellular signaling. Its transport across cellular membranes is tightly regulated by two primary families of zinc transporters: the Zrt- and Irt-like proteins (ZIP or SLC39A family) and the ZnT (SLC30A family) transporters. While ZIP transporters facilitate zinc influx into the cytoplasm from the extracellular space or intracellular organelles, ZnT transporters are responsible for zinc efflux from the cytoplasm.[1][2][3][4] Zinc gluconate, a popular dietary supplement, is valued for its high bioavailability, suggesting efficient interaction with these transport systems.[5][6] This technical guide provides a comprehensive overview of the molecular interactions of this compound with cell membrane transporters, focusing on the transport mechanisms, associated signaling pathways, and experimental methodologies for their study.

Zinc Transporter Families: An Overview

Cellular zinc homeostasis is maintained by the coordinated action of ZIP and ZnT transporters.[2][3]

-

ZIP Transporters (SLC39A): This family consists of 14 members in humans, responsible for increasing cytosolic zinc concentrations by transporting zinc into the cell.[1][2] A key transporter in this family is ZIP4, which is highly expressed in the small intestine and plays a crucial role in the absorption of dietary zinc.[7][8]

-

ZnT Transporters (SLC30A): This family comprises 10 members in humans and functions to decrease cytosolic zinc levels by exporting zinc out of the cell or into intracellular compartments.[2][3]

Molecular Interaction of this compound with Zinc Transporters

While specific kinetic data for the transport of the intact this compound molecule is not extensively available, it is widely understood that zinc supplements, including this compound, serve as a source of zinc ions (Zn²⁺) for transport. The high bioavailability of this compound suggests that the gluconate moiety may facilitate the release and availability of Zn²⁺ for uptake by transporters.[5][6] In the gastrointestinal tract, this compound dissociates, and the released Zn²⁺ is then transported across the intestinal epithelium primarily by ZIP4.[7][9]

Quantitative Data on Zinc Transport

The following tables summarize the known kinetic parameters for zinc transport by key ZIP transporters. It is important to note that this data is for zinc ions (Zn²⁺) and serves as the best available proxy for understanding the transport of zinc derived from this compound.

Table 1: Kinetic Parameters of Zinc (Zn²⁺) Transport by Human ZIP4

| Parameter | Value | Cell Line | Method | Reference |

| K_m_ | 3.14 ± 0.2 µM | HEK293 | ⁶⁵Zn uptake assay | [10] |

| V_max_ | 0.24 ± 0.01 pmol/min/mg protein | HEK293 | ⁶⁵Zn uptake assay | [10] |

Table 2: Comparative Zinc (Zn²⁺) Transport Kinetics of Different Zinc Salts

| Zinc Salt | Relative Bioavailability | Notes | Reference |

| This compound | High | Generally considered to have good absorption. | [5][6] |

| Zinc Citrate | High | Comparable bioavailability to this compound. | [11] |

| Zinc Oxide | Low | Significantly lower absorption compared to gluconate and citrate. | [11] |

Signaling Pathways Activated by Zinc Influx

The influx of zinc through ZIP transporters, including that from this compound, acts as a signaling event, modulating various intracellular pathways. Notably, increased intracellular zinc has been shown to activate the Ras-ERK and Akt signaling cascades.[12][13][14][15]

Ras-Raf-MEK-ERK Signaling Pathway

The influx of zinc can lead to the activation of Ras, a small GTPase that initiates a phosphorylation cascade through Raf, MEK, and finally ERK (extracellular signal-regulated kinase).[13][14] Activated ERK can then translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and survival.[16][17][18][19]

PI3K-Akt Signaling Pathway

In addition to the ERK pathway, zinc influx can also stimulate the PI3K-Akt signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with cell membrane transporters.

Cell-Based Zinc Uptake Assay using a Fluorescent Probe

This protocol describes the measurement of zinc influx into cultured cells using the zinc-sensitive fluorescent probe FluoZin-3.

Workflow Diagram:

Materials:

-

HEK293 cells stably expressing the ZIP transporter of interest (e.g., ZIP4)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

FluoZin-3, Acetoxymethyl (AM) ester

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293-ZIP4 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of 5 µM FluoZin-3 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Add 100 µL of the loading solution to each well and incubate for 30 minutes at 37°C.

-

-

Washing: Wash the cells three times with HBSS to remove excess dye.

-

This compound Treatment:

-

Prepare a series of this compound solutions in HBSS at various concentrations (e.g., 0-100 µM).

-

Add 100 µL of the this compound solutions to the respective wells.

-

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every minute for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from cells not treated with zinc).

-

Plot the change in fluorescence over time to determine the initial rate of zinc uptake.

-

For kinetic analysis, plot the initial uptake rates against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Zinc-65 (⁶⁵Zn) Radioisotope Uptake Assay

This protocol provides a highly sensitive method for quantifying zinc uptake using the radioisotope ⁶⁵Zn.

Materials:

-

HEK293 cells expressing the ZIP transporter of interest

-

DMEM with 10% FBS

-

⁶⁵ZnCl₂

-

Non-radioactive ZnCl₂

-

Uptake buffer (e.g., HBSS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Gamma counter

Procedure:

-

Cell Culture: Culture cells to confluency in 24-well plates.

-

Uptake Experiment:

-

Wash cells twice with uptake buffer.

-

Prepare uptake solutions containing a range of non-radioactive this compound concentrations spiked with a constant amount of ⁶⁵ZnCl₂ (e.g., 1 µCi/mL).

-

Add the uptake solution to the cells and incubate for a specific time (e.g., 5-15 minutes) at 37°C.

-

-

Stopping the Uptake:

-

Rapidly wash the cells three times with ice-cold stop buffer (uptake buffer containing 5 mM EDTA) to remove extracellular ⁶⁵Zn.

-

-

Cell Lysis and Counting:

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Determine the amount of ⁶⁵Zn taken up by the cells and normalize to the protein concentration of the cell lysate.

-

Calculate the kinetic parameters (K_m_ and V_max_) as described in the fluorescent assay.

-

Cell Surface Biotinylation Assay for Transporter Quantification

This protocol is used to quantify the amount of a specific transporter present on the cell surface.

Workflow Diagram:

Materials:

-

Cells expressing the transporter of interest with an extracellular tag (e.g., HA-tag)

-

Phosphate-buffered saline (PBS)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer (RIPA buffer)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the transporter tag (e.g., anti-HA)

Procedure:

-

Cell Culture: Grow cells to confluency.

-

Biotinylation:

-

Quenching: Wash cells with quenching solution to stop the biotinylation reaction.[10]

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Purification:

-

Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.

-

Wash the beads to remove non-biotinylated proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads.

-

Separate the proteins by SDS-PAGE and perform Western blotting using an antibody against the transporter tag.

-

-

Quantification: Use densitometry to quantify the band intensity, which corresponds to the amount of transporter on the cell surface.

Conclusion